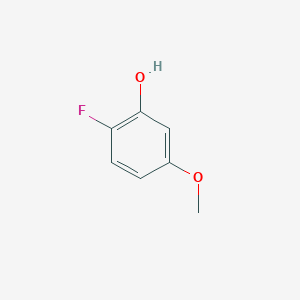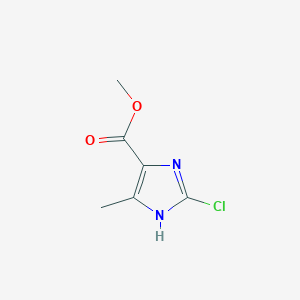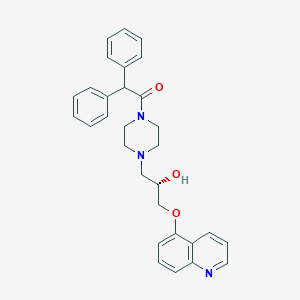
Dofequidar, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dofequidar, (S)- is a chemical compound that belongs to the family of quinoline derivatives. It is a potent inhibitor of the multidrug resistance protein 1 (MRP1), which is a member of the ATP-binding cassette (ABC) transporter family. The overexpression of MRP1 is associated with the resistance of cancer cells to chemotherapeutic agents. Therefore, dofequidar has been investigated as a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
Dofequidar exerts its inhibitory effect on Dofequidar, (S)- by binding to its nucleotide-binding domain and preventing the hydrolysis of ATP, which is required for the efflux of chemotherapeutic agents from cancer cells. This results in the accumulation of these agents within the cells, leading to increased cytotoxicity.
Effets Biochimiques Et Physiologiques
Dofequidar has been shown to have minimal toxicity in animal models and in human clinical trials. However, some studies have reported mild gastrointestinal and hematological adverse effects. Dofequidar has also been found to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using dofequidar in lab experiments is its ability to sensitize cancer cells to a variety of chemotherapeutic agents, which can lead to more effective treatments. However, one limitation is the potential for off-target effects, as dofequidar can also inhibit other ABC transporters, such as P-glycoprotein.
Orientations Futures
Several areas of research are currently being explored regarding the use of dofequidar. These include the development of more potent and selective Dofequidar, (S)- inhibitors, the investigation of the potential use of dofequidar in combination with other cancer therapies, and the identification of biomarkers that can predict the response to dofequidar treatment. Additionally, the use of dofequidar in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, is also being investigated.
Méthodes De Synthèse
The synthesis of dofequidar involves several steps, including the condensation of 2-chloroquinoline-3-carbaldehyde with (S)-1-phenylethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Dofequidar has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that dofequidar can sensitize cancer cells to a variety of chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine. In vivo studies have also demonstrated the efficacy of dofequidar in enhancing the therapeutic effect of these drugs in animal models of cancer.
Propriétés
Numéro CAS |
153653-31-7 |
|---|---|
Nom du produit |
Dofequidar, (S)- |
Formule moléculaire |
C30H31N3O3 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
1-[4-[(2S)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m0/s1 |
Clé InChI |
KLWUUPVJTLHYIM-VWLOTQADSA-N |
SMILES isomérique |
C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
Dofequidar (S)-isoMer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



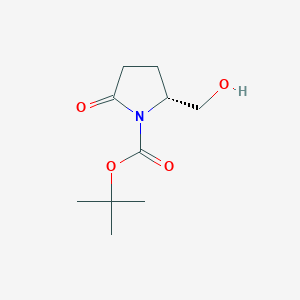
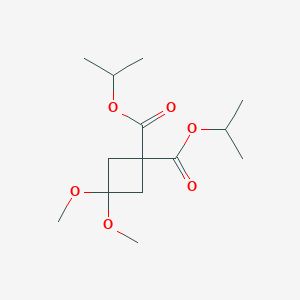
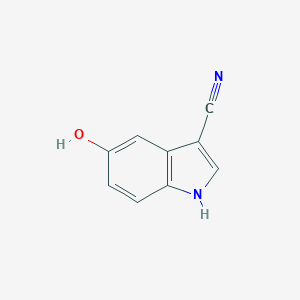
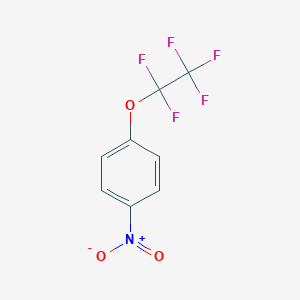
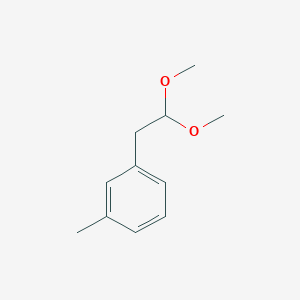
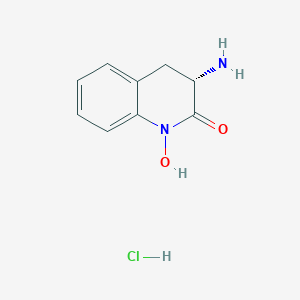
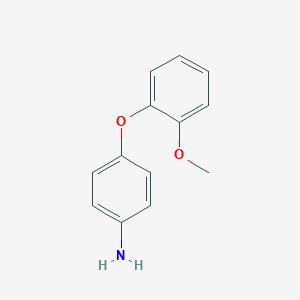
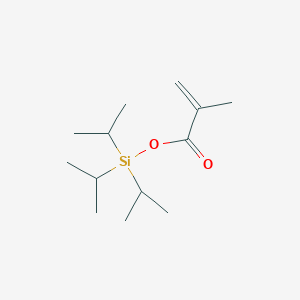
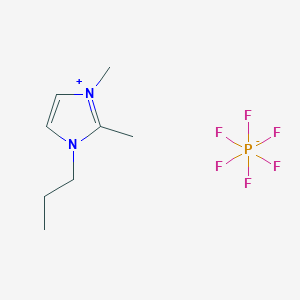
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
